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Compound of Interest

Amino-PEG4-C2-SH
Compound Name:
hydrochloride

cat. No.: B8228598

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and
purification of Amino-PEG4-C2-SH hydrochloride, a heterobifunctional linker commonly
utilized in the development of Proteolysis Targeting Chimeras (PROTACS) and other
bioconjugates. This document outlines a plausible multi-step synthetic route, detailed
experimental protocols, and purification strategies.

Overview and Physicochemical Properties

Amino-PEG4-C2-SH hydrochloride is a hydrophilic linker molecule featuring a terminal
primary amine and a thiol group, separated by a tetraethylene glycol (PEG4) spacer and an
ethyl (C2) group. The hydrochloride salt form enhances its stability and solubility in aqueous
media. Its structure allows for the conjugation of two different molecular entities, making it a
valuable tool in drug discovery and development.
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Property Value Source
Molecular Formula C10H24CINO4S [1112][3]
Molecular Weight 289.82 g/mol [11[2][3]
Appearance Colorless to light yellow liquid [1112][3]
N Soluble in DMSO (= 125
Solubility [1](2][3]
mg/mL)

. -20°C, protect from light, store
Storage Conditions ) [1112][3]
under nitrogen

Synthetic Pathway

A logical and efficient synthetic route for Amino-PEG4-C2-SH hydrochloride initiates from the
commercially available N-Boc-protected amino-PEG4-alcohol. The synthesis involves a three-
step process:

 Activation of the Terminal Hydroxyl Group: The hydroxyl group of the starting material is
converted into a better leaving group, such as a tosylate, to facilitate subsequent nucleophilic
substitution.

« Introduction of a Protected Thiol Group: The activated hydroxyl group is displaced by a
protected thiol, typically a thioacetate, via reaction with a suitable sulfur nucleophile like
potassium thioacetate.

o Simultaneous Deprotection and Salt Formation: The Boc protecting group on the amine and
the acetyl protecting group on the thiol are removed under acidic conditions, which
concurrently forms the hydrochloride salt of the final product.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.medchemexpress.com/amino-peg4-c2-sh-hydrochloride.html
https://www.medchemexpress.com/amino-peg4-c2-sh-hydrochloride.html?locale=de-DE
https://www.medchemexpress.com/amino-peg4-c2-sh-hydrochloride.html?locale=ko-KR
https://www.medchemexpress.com/amino-peg4-c2-sh-hydrochloride.html
https://www.medchemexpress.com/amino-peg4-c2-sh-hydrochloride.html?locale=de-DE
https://www.medchemexpress.com/amino-peg4-c2-sh-hydrochloride.html?locale=ko-KR
https://www.medchemexpress.com/amino-peg4-c2-sh-hydrochloride.html
https://www.medchemexpress.com/amino-peg4-c2-sh-hydrochloride.html?locale=de-DE
https://www.medchemexpress.com/amino-peg4-c2-sh-hydrochloride.html?locale=ko-KR
https://www.medchemexpress.com/amino-peg4-c2-sh-hydrochloride.html
https://www.medchemexpress.com/amino-peg4-c2-sh-hydrochloride.html?locale=de-DE
https://www.medchemexpress.com/amino-peg4-c2-sh-hydrochloride.html?locale=ko-KR
https://www.medchemexpress.com/amino-peg4-c2-sh-hydrochloride.html
https://www.medchemexpress.com/amino-peg4-c2-sh-hydrochloride.html?locale=de-DE
https://www.medchemexpress.com/amino-peg4-c2-sh-hydrochloride.html?locale=ko-KR
https://www.benchchem.com/product/b8228598?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8228598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Step 1: Hydroxyl Activation

(BOC-NH-PEG4-C2-OH)

TsCl, Et3N, DCM

(BOC-NH-PEG4-C2-OTS)

KSAc, DMF

Step 2: Thioacetate Formation

(BOC-NH-PEG4-C2-SAC)

HCI in Dioxane

Step 3: Deprotection & Salt Formation

( )

Click to download full resolution via product page

Synthetic Route for Amino-PEG4-C2-SH Hydrochloride

Experimental Protocols

The following protocols are detailed methodologies for each step of the synthesis and the final

purification.

Step 1: Synthesis of Boc-NH-PEG4-C2-OTs

This step involves the tosylation of the terminal hydroxyl group of N-Boc-amino-PEG4-C2-

alcohol.

Materials:
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Molar Mass ( g/mol

Reagent ) Amount (mmol) Mass/Volume
Boc-NH-PEG4-C2-OH  293.38 10.0 2939
Triethylamine (EtsN) 101.19 15.0 2.09 mL
p-Toluenesulfonyl

. 190.65 12.0 2299
chloride (TsCl)
Dichloromethane

50 mL
(DCM)
Procedure:

» Dissolve Boc-NH-PEG4-C2-OH (1.0 eq) in anhydrous dichloromethane (DCM) under an inert
atmosphere (e.g., nitrogen or argon).

e Cool the solution to 0°C in an ice bath.
e Add triethylamine (1.5 eq) dropwise to the solution.

o Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains at
0°C.

 Allow the reaction mixture to slowly warm to room temperature and stir overnight.
e Monitor the reaction progress by thin-layer chromatography (TLC).

e Upon completion, wash the reaction mixture sequentially with 1 M HCI, saturated NaHCO3
solution, and brine.

e Dry the organic layer over anhydrous Na=SOa, filter, and concentrate under reduced
pressure to obtain the crude product.

Step 2: Synthesis of Boc-NH-PEG4-C2-SAc

This protocol describes the nucleophilic substitution of the tosyl group with a thioacetate group.
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Materials:

Molar Mass ( g/mol
Reagent Amount (mmol) Mass/Volume

)

Boc-NH-PEG4-C2- 8.0 (assuming ~80%
447.54 _ 3589
OTs yield from Step 1)

Potassium thioacetate

114.23 16.0 1.83¢g
(KSACc)

Dimethylformamide
(DMF)

40 mL

Procedure:

 Dissolve the crude Boc-NH-PEG4-C2-OTs (1.0 eq) in anhydrous dimethylformamide (DMF)
under an inert atmosphere.

e Add potassium thioacetate (2.0 eq) to the solution.

» Heat the reaction mixture to 60°C and stir for 4-6 hours.

¢ Monitor the reaction by TLC until the starting material is consumed.

o Cool the reaction mixture to room temperature and dilute with ethyl acetate.

» Wash the organic layer several times with water to remove DMF and excess KSAc, followed
by a final wash with brine.

» Dry the organic layer over anhydrous Na=SOa4, filter, and concentrate in vacuo to yield the
crude thioacetate intermediate.

Step 3: Synthesis of Amino-PEG4-C2-SH hydrochloride

This final step involves the simultaneous deprotection of the Boc and thioacetate groups.

Materials:
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Molar Mass ( g/mol

Reagent ) Amount (mmol) Mass/Volume
Boc-NH-PEG4-C2- 6.4 (assuming ~80%
351.48 _ 2.25¢g

SAC yield from Step 2)
4 MHClin1,4-

) 20 mL
Dioxane

Procedure:

¢ Dissolve the crude Boc-NH-PEG4-C2-SAc in a minimal amount of anhydrous DCM or
directly in the HCl/dioxane solution.

e Add 4 M HCl in 1,4-dioxane (a significant excess) to the solution at 0°C.
« Stir the reaction mixture at room temperature for 2-4 hours.
e Monitor the deprotection by TLC or LC-MS.

e Upon completion, concentrate the reaction mixture under reduced pressure to remove the

solvent and excess HCI.
e The resulting residue is the crude Amino-PEG4-C2-SH hydrochloride.

Purification

Purification of the final product is crucial to remove any remaining starting materials,
intermediates, and reaction byproducts. Due to the polar and basic nature of the final product,
specialized chromatography techniques are recommended.

Purification Workflow:

[Crude H2N—PEG4—C2—SH<HCH ]—»[Fraction Collecnon)—>[TLC/LC—MS Ana\ysis)M»[smvem RemovaD—>[ ]

Click to download full resolution via product page
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Purification Workflow for the Final Product

Detailed Purification Protocol:

e Column Preparation: Prepare a column with amine-functionalized silica gel. The basic nature
of the amine-functionalized silica helps to prevent the strong adsorption and tailing of the
basic amine product that can occur with standard silica gel.[4][5]

o Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and
load it onto the column.

o Elution: Elute the column with a gradient of a suitable solvent system, such as
dichloromethane/methanol or ethyl acetate/hexane with a small percentage of a basic
modifier like triethylamine to ensure the free base form is eluted.

o Fraction Analysis: Collect fractions and analyze them by TLC, staining with ninhydrin to
visualize the amine-containing product.

e Product Isolation: Combine the pure fractions and remove the solvent under reduced
pressure to obtain the purified product as the free base.

o Salt Conversion (Optional if free base is isolated): To obtain the hydrochloride salt, dissolve
the purified free base in a minimal amount of anhydrous diethyl ether or DCM and add a
stoichiometric amount of HCI in diethyl ether or dioxane. The hydrochloride salt will
precipitate and can be collected by filtration.

Characterization Data

The identity and purity of the synthesized Amino-PEG4-C2-SH hydrochloride should be
confirmed by various analytical techniques.
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Analysis Expected Results

Peaks corresponding to the ethylene glycol
protons, the ethyl bridge protons, and the

1H NMR protons adjacent to the amine and thiol groups.
The integration of these peaks should be

consistent with the structure.

Signals corresponding to the carbons of the
13C NMR PEG chain, the ethyl group, and the carbons

adjacent to the nitrogen and sulfur atoms.

A molecular ion peak corresponding to the mass
Mass Spectrometry (ESI-MS) )
of the free amine form [M+H]*.

Purity (HPLC) A single major peak, indicating high purity
uri
Y (typically >95%).

Disclaimer: The experimental protocols and data provided in this guide are based on
established chemical principles and analogous transformations reported in the scientific
literature. Researchers should exercise standard laboratory safety precautions and may need
to optimize these procedures for their specific experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: Synthesis and Purification of Amino-
PEG4-C2-SH Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8228598#synthesis-and-purification-of-amino-peg4-
c2-sh-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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